Rishitin

Beschreibung

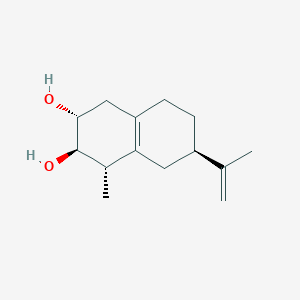

Rishitin is a sesquiterpenoid phytoalexin (C₁₄H₂₂O₂) produced by Solanaceae plants, notably potato (Solanum tuberosum) and tomato (Solanum lycopersicum), in response to pathogen attacks . It accumulates at infection sites, exhibiting antifungal activity against pathogens such as Phytophthora infestans (late blight) and Alternaria solani (early blight) . This compound biosynthesis originates from farnesyl diphosphate (FPP) via the solavetivone-type pathway, distinct from other sesquiterpenoid pathways in plants like capsidiol in Nicotiana species . Its production is influenced by biotic stressors (e.g., fungal infections) and abiotic factors like copper sulfate, though γ-ray irradiation suppresses its accumulation . Structurally, this compound features a bicyclic skeleton with a 10,11-olefin and hydroxyl groups critical for bioactivity .

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

18178-54-6 |

|---|---|

Molekularformel |

C14H22O2 |

Molekulargewicht |

222.32 g/mol |

IUPAC-Name |

(1S,2R,3R,7R)-1-methyl-7-prop-1-en-2-yl-1,2,3,4,5,6,7,8-octahydronaphthalene-2,3-diol |

InChI |

InChI=1S/C14H22O2/c1-8(2)10-4-5-11-7-13(15)14(16)9(3)12(11)6-10/h9-10,13-16H,1,4-7H2,2-3H3/t9-,10+,13+,14+/m0/s1 |

InChI-Schlüssel |

XSCYYIVXGBKTOC-GZZJDILISA-N |

SMILES |

CC1C(C(CC2=C1CC(CC2)C(=C)C)O)O |

Isomerische SMILES |

C[C@@H]1[C@H]([C@@H](CC2=C1C[C@@H](CC2)C(=C)C)O)O |

Kanonische SMILES |

CC1C(C(CC2=C1CC(CC2)C(=C)C)O)O |

melting_point |

65-67°C |

Andere CAS-Nummern |

18178-54-6 |

Physikalische Beschreibung |

Solid |

Synonyme |

ishitin rishitin, (1S-(1alpha,2beta,3alpha,7beta))-isome |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Chemical Properties of Rishitin

This compound is classified as a norsesquiterpene alcohol with a complex structure that contributes to its biological efficacy. It is primarily extracted from potato tissues infected by pathogens such as Erwinia carotovora and Phytophthora infestans. The compound exhibits low solubility in water but is readily soluble in organic solvents, which facilitates its application in various experimental setups.

Nematicidal Activity

One of the most prominent applications of this compound is its nematicidal activity against plant-parasitic nematodes. Research has demonstrated that this compound effectively repels and immobilizes nematodes, particularly Xiphinema diversicaudatum and Longidorus elongatus.

Case Study: In Vitro Studies on Nematodes

A series of experiments were conducted to evaluate the effects of this compound on nematode behavior and viability. Key findings include:

- Concentration-Dependent Effects : this compound concentrations as low as 20 µg/ml caused significant agitation in nematodes, leading to repulsion from the source. Higher concentrations (200 µg/ml) resulted in rapid immobilization and death within two hours .

- EC50 Values : The effective concentration (EC50) values for immobilization were determined at various time points:

Table 1: Summary of Nematode Response to this compound Treatment

| Concentration (µg/ml) | Response Time (min) | Immobilization (%) |

|---|---|---|

| 20 | 10 | Agitated |

| 50 | 30 | Moderate |

| 100 | 60 | High |

| 200 | 120 | Complete |

Antifungal Properties

This compound also exhibits potent antifungal activity, particularly against Phytophthora infestans, the causative agent of late blight in potatoes.

Case Study: Inhibition of Fungal Growth

In controlled laboratory conditions, this compound was shown to completely inhibit zoospore germination and germ tube elongation at a concentration of M. This inhibition was consistent across different races of Phytophthora infestans, indicating a broad-spectrum efficacy .

Table 2: Antifungal Activity of this compound

| Concentration (M) | Germination Inhibition (%) | Germ Tube Elongation Inhibition (%) |

|---|---|---|

| 50 | 40 | |

| 100 | 100 |

Analyse Chemischer Reaktionen

Detoxification and Metabolism of Rishitin by Botrytis cinerea

Botrytis cinerea, a fungal pathogen, can metabolize this compound through multiple mechanisms to produce less toxic compounds . Studies show that B. cinerea can transform this compound into oxidized and hydrated metabolites .

Metabolites of this compound

-

This compound incubated with B. cinerea yields at least four oxidized metabolites with a mass-to-charge ratio (m/z) of 261.15 and two hydrated metabolites with an m/z of 279.16 .

-

Six this compound metabolites (1a, 1b, 2, 3, 4, and 5) were isolated and identified using HPLC separation, high-resolution MS data, and NMR analysis .

Identified Metabolites and Their Structures

Enzymatic Reactions

-

Oxidation of this compound is catalyzed by oxidoreductases . Two oxidoreductases (Bcin16g01490 and Bcin08g04910) are involved in the oxidation of this compound .

-

Cytochrome P450 enzymes (Bcin16g01490, Bcin06g00650, Bcin07g05430) also participate in this compound metabolization .

-

10,11-dihydro-10,11-dihydroxyrishitins (1a and 1b) may be formed by epoxidation at the C10-C11 double bond, followed by ring-opening via a water molecule .

-

The formation of 5-oxothis compound (4) may involve hydroxylation at C5, followed by dehydrogenation .

Detoxification by Cytochrome P450 Enzymes

This compound detoxification in plants is mediated by cytochrome P450 CYP76 family enzymes . This process involves the hydroxylation of the isopropenyl group, leading to the formation of 13-hydroxythis compound, also known as this compound-M1 . The enzyme CYP76A2L can hydroxylate this compound, solavetivone, lubimin, and oxylubimin .

Plant Defense and Pathogen Tolerance

B. cinerea employs a two-pronged approach to detoxify this compound, utilizing the ABC transporter BcatrB and two oxidoreductases for efflux and oxidation, respectively . Some genes induced by this compound are potentially involved in its metabolization into oxidized forms, including an oxidoreductase (Bcin08g04910) and cytochrome P450 genes (Bcin16g01490, Bcin06g00650, Bcin07g05430) .

Impact on Proton Transport

This compound impacts proton transport in plant cells . At a concentration of 100 microM, this compound inhibits proton transport in potato tonoplast vesicles by more than 95% . This inhibition results from an increase in proton conductance rather than the inhibition of tonoplast ATPase . this compound also increases proton leakage in potato vacuoles .

Other Chemical Activities

This compound exhibits nematicidal activity, effectively immobilizing nematodes in in vitro tests . It is soluble in organic solvents but has limited water solubility (approximately 500 pg ml-1 at 20°C) .

Vergleich Mit ähnlichen Verbindungen

Key Insights :

- Rishitin and lubimin share a common FPP precursor but diverge in cyclization steps .

- Solavetivone is an intermediate in this compound biosynthesis, highlighting metabolic interconnections .

- Capsidiol, produced in Nicotiana, represents a parallel defense mechanism in Solanaceae .

Metabolic Detoxification by Pathogens

Fungal pathogens employ distinct enzymatic strategies to detoxify phytoalexins:

Key Insights :

- Botrytis cinerea detoxifies this compound via six oxidative metabolites , significantly reducing its toxicity to pathogens like Phytophthora infestans .

- Gibberella pulicaris metabolizes this compound 10× slower than lubimin in liquid cultures, suggesting unique genetic regulation .

- This compound detoxification products (e.g., 13-hydroxy-rishitin) exhibit 50–80% lower antifungal activity compared to the parent compound .

Key Insights :

- This compound shows narrow-spectrum activity , effective against potato-specific pathogens but ineffective against generalists like B. cinerea .

- Lubimin and capsidiol exhibit broader antifungal spectra, targeting both fungal and oomycete pathogens .

Genetic and Environmental Regulation

- This compound : Production is suppressed by mitochondrial secretions (-61% accumulation) and chloromycin treatment . Its metabolism in G. pulicaris requires solid culture conditions , linked to Rim1 locus-mediated pathogenicity .

- Lubimin : Rapidly degraded in liquid cultures (12 hours), governed by a single gene locus .

- Capsidiol : Induced by jasmonate signaling, with biosynthesis regulated by EAS (epi-aristolochene synthase) genes in Nicotiana .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying rishitin in plant tissues?

- Methodological Answer : this compound is typically identified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for quantification. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly for distinguishing this compound from its oxidized metabolites. For reproducibility, ensure calibration with purified this compound standards and validate methods using plant extracts spiked with known concentrations .

Q. How is this compound biosynthesized in Solanaceae plants, and what genetic markers regulate its production?

- Methodological Answer : this compound biosynthesis involves sesquiterpenoid pathways regulated by jasmonic acid signaling. Key enzymes include sesquiterpene synthases and cytochrome P450 oxidases. Transcriptomic analysis of potato or tomato tissues under pathogen stress (e.g., using RNA-seq) can identify upregulated genes. Knockout mutants (e.g., CRISPR/Cas9) are used to validate gene function in this compound production .

Q. What experimental designs are optimal for assessing this compound’s antifungal activity in vitro?

- Methodological Answer : Use agar dilution or microplate assays with fungal pathogens (e.g., Phytophthora infestans or Alternaria solani). Include dose-response curves (0–100 µM this compound) and negative controls (solvent-only). Measure mycelial growth inhibition over 72 hours and validate with live-cell imaging. Ensure replicates (n ≥ 3) to account for biological variability .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s efficacy across different plant-pathogen systems?

- Methodological Answer : Contradictions often arise from pathogen-specific detoxification mechanisms. For example, Botrytis cinerea metabolizes this compound via hydroxylation and ketone formation, reducing its toxicity. To address discrepancies:

- Compare detoxification pathways using metabolomics (e.g., UPLC-QTOF-MS).

- Use isotopic labeling (e.g., ¹³C-rishitin) to track metabolic fate in resistant vs. susceptible pathogens.

- Apply comparative genomics to identify detoxification enzymes (e.g., cytochrome P450s) across species .

Q. What strategies can elucidate the enzyme specificity of this compound-detoxifying pathways in Botrytis cinerea?

- Methodological Answer :

- Step 1 : Purify this compound metabolites (e.g., 7-hydroxy-/12-hydroxy-rishitin) via preparative HPLC and characterize structures using NMR .

- Step 2 : Conduct enzyme inhibition assays with cytochrome P450 inhibitors (e.g., ketoconazole) to identify key detoxification enzymes.

- Step 3 : Use heterologous expression in Saccharomyces cerevisiae to test candidate enzymes’ activity on this compound .

Q. How can metabolic engineering enhance this compound production in non-host plants for broader pathogen resistance?

- Methodological Answer :

- Introduce this compound biosynthetic genes (e.g., RiSS1 from potato) into target plants via Agrobacterium-mediated transformation.

- Optimize expression using pathogen-inducible promoters (e.g., PR-1a).

- Validate efficacy using bioassays and transcriptomic profiling to ensure no unintended metabolic trade-offs .

Data Analysis and Reproducibility

Q. What statistical models are suitable for analyzing this compound’s dose-dependent effects on fungal growth?

- Methodological Answer : Use nonlinear regression (e.g., log-logistic models) to calculate EC₅₀ values. For cross-species comparisons, apply ANOVA with post-hoc Tukey tests. Share raw data and code (e.g., R scripts) in supplementary materials to ensure reproducibility .

Q. How can researchers ensure reproducibility in this compound extraction and quantification protocols?

- Methodological Answer :

- Standardize extraction solvents (e.g., 80% methanol) and homogenization methods.

- Include internal standards (e.g., deuterated this compound analogs) for LC-MS quantification.

- Publish detailed protocols in repositories like Protocols.io , citing equipment specifications (e.g., column type, gradient parameters) .

Tables for Key Findings

| Pathogen | This compound Detoxification Mechanism | Key Metabolites Identified | Reference |

|---|---|---|---|

| Botrytis cinerea | C7/C12 hydroxylation, C5 ketonization | 7-OH-, 12-OH-, 5-keto-rishitin | |

| Phytophthora infestans | No significant detoxification | N/A |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.